Dehydro Ivabradine

Description

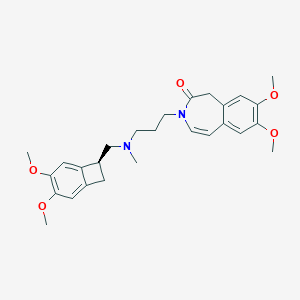

Structure

3D Structure

Properties

IUPAC Name |

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h7,10,12-14,16,21H,6,8-9,11,15,17H2,1-5H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSRHFYHXNSUAO-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583019 | |

| Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086026-31-4 | |

| Record name | Dehydroivabradine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1086026314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDROIVABRADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN7CPA7CZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Analysis: Dehydro Ivabradine Structure & Characterization

Executive Summary: The Structural Divergence

Dehydro Ivabradine (CAS: 1086026-31-4) represents a critical oxidative impurity and degradation product of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker, Ivabradine.

From a structural perspective, this compound differs from the parent molecule by the loss of two hydrogen atoms in the benzazepine ring, specifically forming a double bond at the C4-C5 position. This unsaturation creates a conjugated system extending from the fused benzene ring through the lactam functionality, significantly altering its UV-Vis absorption profile and chromatographic behavior compared to the parent drug.

This guide dissects the chemical structure, formation mechanism, and analytical control strategies for this compound, providing a self-validating framework for its identification in pharmaceutical development.

Chemical Structure Elucidation

The core structural modification occurs in the 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one moiety of Ivabradine.[1] In the dehydro analog, oxidative dehydrogenation converts the saturated ethylene bridge (–CH₂–CH₂–) at positions 4 and 5 into a vinylene group (–CH=CH–).

Comparative Structural Data

| Feature | Ivabradine (Parent) | This compound (Impurity) |

| CAS Number | 155974-00-8 (HCl) | 1086026-31-4 (Free Base) |

| Molecular Formula | C₂₇H₃₆N₂O₅ | C₂₇H₃₄N₂O₅ |

| Molecular Weight | 468.59 g/mol | 466.57 g/mol (-2.02 Da) |

| IUPAC Name | 3-{3-[{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7,8-dimethoxy-1,3,4,5-tetrahydro -2H-3-benzazepin-2-one | (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3-dihydro -2H-benzo[d]azepin-2-one |

| Key Functional Change | Saturated azepine ring | Conjugated enamide system (C4=C5 unsaturation) |

| Chirality | (S)-enantiomer (retained) | (S)-enantiomer (retained) |

Structural Logic & Causality

The formation of the C4=C5 double bond is thermodynamically driven by the extension of conjugation. In Ivabradine, the amide group is isolated from the aromatic ring by the saturated C4-C5 bridge. In this compound, the new double bond conjugates the amide carbonyl with the aromatic ring, stabilizing the planar conformation but potentially increasing reactivity (Michael acceptor potential).

Formation & Metabolic Pathway

While Ivabradine is primarily metabolized by CYP3A4 to form N-desmethyl ivabradine, this compound is frequently observed as a degradation product under oxidative stress conditions or as a minor process impurity.

Mechanistic Pathway Diagram

The following diagram illustrates the oxidative dehydrogenation pathway transforming Ivabradine into its Dehydro analog.

Figure 1: Oxidative dehydrogenation pathway of Ivabradine yielding this compound.[2]

Analytical Characterization Protocol

To reliably detect and quantify this compound, researchers must exploit the physicochemical differences induced by the loss of hydrogen.

Mass Spectrometry (LC-MS/MS)

-

Parent Ion: The Dehydro impurity presents a protonated molecular ion

at m/z 467.2 , exactly 2 Da lower than Ivabradine (m/z 469.3). -

Fragmentation: Both compounds share the characteristic fragment from the cleavage of the propyl linker, but the benzazepine-containing fragment will show a -2 Da shift in the impurity.

UV-Vis Spectroscopy

-

Shift: The extended conjugation in this compound results in a bathochromic shift (red shift) and hyperchromic effect compared to the parent.

-

Implication: If using a diode array detector (DAD), extract chromatograms at a slightly higher wavelength (e.g., 290-300 nm) to maximize sensitivity for the impurity relative to the parent.

HPLC Method Validation (Standard Protocol)

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase: Gradient elution with Phosphate Buffer (pH 3.0) and Acetonitrile.

-

Elution Order: Due to the planar, conjugated nature of the benzazepine ring, this compound typically elutes after Ivabradine in reverse-phase systems due to increased pi-pi interactions with the stationary phase.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16114796, Dehydroivabradine. Retrieved February 1, 2026, from [Link]

- European Medicines Agency.Assessment Report: Ivabradine (Corlentor).

Sources

Dehydro Ivabradine: A Physicochemical Deep Dive for the Drug Development Professional

An In-depth Technical Guide

Introduction: Understanding the Significance of Dehydro Ivabradine

This compound is a primary impurity and a derivative of Ivabradine, a prominent therapeutic agent used in the management of stable angina pectoris and heart failure.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of the physicochemical properties of its impurities is paramount for ensuring drug product quality, safety, and efficacy. This technical guide provides a comprehensive exploration of the core physicochemical characteristics of this compound, offering insights crucial for researchers, scientists, and drug development professionals. A deep understanding of these properties is fundamental to developing robust analytical methods, stable formulations, and meeting stringent regulatory requirements.

While extensive data is available for the parent drug, Ivabradine, specific experimental values for some of this compound's properties are not always publicly accessible. In such instances, this guide will leverage data from the parent compound and established principles of medicinal chemistry to provide scientifically grounded estimations and expert analysis.

Chemical Identity and Structure

A foundational understanding of a molecule begins with its precise chemical identity. This compound is structurally similar to its parent compound, with a key difference that influences its chemical behavior.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1H-benzo[d]azepin-2(3H)-one | [2] |

| CAS Number | 1086026-31-4 | [1] |

| Molecular Formula | C₂₇H₃₄N₂O₅ | [2] |

| Molecular Weight | 466.58 g/mol | [1] |

| Physical Appearance | Pale Yellow Solid Semi-Solid to Off-White Sticky Solid | [1] |

The structural relationship between Ivabradine and this compound is crucial for understanding potential similarities and differences in their physicochemical properties.

Caption: Workflow for equilibrium solubility determination.

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different physiological pH values. This, in turn, influences its solubility, absorption, distribution, and excretion.

Reference Point: pKa of Ivabradine

Ivabradine has a reported pKa of approximately 8.02, corresponding to the protonation of its tertiary amine. [3]This indicates that at physiological pH (around 7.4), a significant portion of Ivabradine will exist in its protonated, charged form.

Estimated pKa of this compound:

The structural difference between Ivabradine and this compound is the presence of a double bond in the seven-membered ring, which is relatively distant from the basic tertiary amine. Therefore, this modification is not expected to have a significant impact on the pKa of the amine group. The pKa of this compound is likely to be very close to that of Ivabradine, in the range of 7.5 to 8.5.

Experimental Protocol: pKa Determination by Potentiometric Titration

A standard method for experimentally determining the pKa of a compound is potentiometric titration.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Lipophilicity (LogP/LogD): A Window into Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key parameter in drug design and development. It provides an indication of a compound's ability to cross biological membranes.

Predicted Lipophilicity of this compound:

While no experimental LogP or LogD values for this compound are readily available, computational predictions can provide a reasonable estimate. PubChem lists a computed XLogP3 value of 2.5 for Dehydroivabradine. [2]Given the structural similarity to Ivabradine, their lipophilicity is expected to be comparable. The introduction of a double bond might slightly increase the planarity and potentially the lipophilicity, but a significant deviation from the parent drug is not anticipated.

Table 3: Predicted Lipophilicity of this compound

| Parameter | Predicted Value | Method |

| LogP | 2.5 | Computational (XLogP3) [2] |

Experimental Protocol: Shake-Flask Method for LogD Determination

The shake-flask method is the traditional and most reliable method for the experimental determination of LogD.

-

System Preparation: Prepare a two-phase system of n-octanol and an aqueous buffer at a specific pH (e.g., 7.4).

-

Partitioning: Add a known amount of this compound to the two-phase system and shake vigorously to allow for partitioning between the two phases until equilibrium is reached.

-

Phase Separation: Separate the n-octanol and aqueous phases by centrifugation.

-

Quantification: Determine the concentration of this compound in each phase using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the LogD value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Melting Point and Thermal Behavior

The melting point of a crystalline solid is a fundamental physical property that provides information about its purity and identity.

Available Information:

Currently, a specific melting point for this compound is not reported in the readily available scientific literature. For reference, the melting point of Ivabradine hydrochloride is reported to be in the range of 190.0°C to 193.0°C. [4] Experimental Protocol: Melting Point Determination by DSC

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the melting point and other thermal properties of a substance.

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan.

-

Thermal Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Data Interpretation: The melting point is determined as the onset or peak of the endothermic event in the DSC thermogram.

Caption: Workflow for melting point determination using DSC.

Chemical Stability and Degradation Pathway

Understanding the chemical stability of an impurity is crucial for setting appropriate storage conditions, shelf-life, and for the development of stability-indicating analytical methods.

Insights from Forced Degradation of Ivabradine:

Forced degradation studies on Ivabradine have shown that it is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions. [5][6]This suggests that this compound, being a closely related structure, will likely exhibit similar degradation pathways.

Expected Stability of this compound:

It is anticipated that this compound will be sensitive to strong acidic and basic conditions, which could lead to hydrolysis of the lactam ring. Oxidative conditions may also lead to the formation of N-oxide and other degradation products. Exposure to light could potentially induce photochemical reactions.

Experimental Protocol: Forced Degradation Studies

A systematic forced degradation study should be conducted to identify the potential degradation products and to understand the degradation pathways of this compound.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat a solution of this compound with a strong acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Treat a solution of this compound with a strong base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose a solution of this compound to UV and visible light.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the degradation products.

Analytical Methodologies for Characterization and Quantification

Robust and validated analytical methods are essential for the quality control of any pharmaceutical substance.

High-Performance Liquid Chromatography (HPLC):

HPLC is the most widely used technique for the analysis of Ivabradine and its impurities. [3]Several reversed-phase HPLC (RP-HPLC) methods have been reported.

Recommended HPLC Method Parameters for this compound Analysis:

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for the separation of these moderately polar compounds. [7]* Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. [5][7][8]The pH of the aqueous phase should be controlled to ensure consistent retention and peak shape.

-

Detection: UV detection at a wavelength of around 285 nm is appropriate for the analysis of this compound, as it possesses a chromophore. [8] Experimental Protocol: A Validated RP-HPLC Method for Quantification

-

Standard and Sample Preparation: Prepare standard solutions of this compound of known concentrations and sample solutions in a suitable diluent (e.g., mobile phase).

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm.

-

Mobile Phase: Acetonitrile: 10 mM Ammonium Acetate buffer (pH 7.2) (60:40 v/v). [8] * Flow Rate: 1.0 mL/min. [8] * Injection Volume: 10 µL.

-

Detection: UV at 285 nm. [8]3. Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

-

Conclusion: A Framework for Comprehensive Understanding

This technical guide provides a detailed overview of the essential physicochemical properties of this compound. While some experimental data is not yet publicly available, this document offers a robust framework for its characterization by leveraging data from the parent drug, Ivabradine, and established scientific principles. The provided experimental protocols serve as a practical guide for researchers to generate the necessary data for comprehensive understanding and regulatory compliance. A thorough investigation of these properties is a critical step in ensuring the quality and safety of Ivabradine-containing drug products.

References

-

Srinivasan, B. P., & Seerapu, S. (2010). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Indian journal of pharmaceutical sciences, 72(5), 667–671. [Link]

- Hangad, T. I., & Potawale, R. S. (2018). A REVIEW ON ANALYTICAL METHODS FOR IVABRADINE DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS.

- Ivabradine Hydrochloride Specification. (n.d.).

- Srinivasan, B. P., & Seerapu, S. (2010). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Indian journal of pharmaceutical sciences, 72(5), 667–671.

- Chavan, P. B., Kolhe, M. H., & Dhamak, K. V. (2022). Stability Indicating Method Development and Validation of Carvedilol and Ivabradine in Bulk and its Formulation by Reverse Phase-HPLC Method. International Journal of Drug Delivery Technology, 12(3), 1085-1093.

- European Medicines Agency. (2016). Assessment report: Ivabradine JensonR.

- WO2008125006A1 - Preparation processes for ivabradine hydrochloride and its stable crystalline form - Google P

- Gülşen, B., & Sertürk, M. (2021). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Advances, 11(36), 22375-22386.

- Singh, S., Handa, T., Narayanam, M., Sahu, A., Junwal, M., & Rao, G. N. (2013). Stability indicating RP-HPLC method for the simultaneous estimation of ivabradine and metoprolol in bulk and tablet formulation. Journal of Applied Pharmaceutical Science, 3(8), 084-089.

- Induri, M. R., & Urmila, Y. (2021). HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. International Journal of Advances in Pharmacy and Biotechnology, 7(1), 12-15.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16114796, Dehydroivabradine. Retrieved January 31, 2024 from [Link].

Sources

- 1. CAS 1086026-31-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Dehydroivabradine | C27H34N2O5 | CID 16114796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. eurotradesl.com [eurotradesl.com]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijapbjournal.com [ijapbjournal.com]

An In-depth Technical Guide to the Speculated Mechanism of Action of Dehydro Ivabradine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ivabradine is a well-characterized heart rate-lowering agent that selectively inhibits the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels responsible for the cardiac pacemaker current, I(f)[1][2][3][4]. Its metabolism, primarily via cytochrome P450 3A4 (CYP3A4), yields several metabolites, with N-desmethyl ivabradine being the principal active derivative[2][4][5]. Dehydro Ivabradine, identified as a related substance and potential impurity, shares a structural backbone with the parent compound, leading to the scientific speculation that it may possess a similar mechanism of action[6][7]. This technical guide provides a comprehensive exploration of the hypothesized mechanism for this compound, grounded in the established pharmacology of Ivabradine. It details the necessary experimental workflows required to validate these speculations, offering a robust framework for its characterization. The central hypothesis posits that this compound acts as an inhibitor of HCN channels, and we outline the electrophysiological and biochemical assays essential for determining its potency, selectivity, and potential clinical relevance.

Introduction: The Established Pharmacology of Ivabradine

Ivabradine's therapeutic effect is derived from its specific inhibition of the I(f) "funny" current in the sinoatrial (SA) node of the heart[3][4][8]. This current, predominantly carried by HCN4 channels, is crucial for initiating the diastolic depolarization phase of the cardiac action potential, thereby setting the heart's rhythm[2]. By blocking these channels from the intracellular side, Ivabradine reduces the slope of diastolic depolarization, which leads to a dose-dependent decrease in heart rate without affecting myocardial contractility, ventricular repolarization, or blood pressure[1][4]. This targeted action makes it a valuable therapeutic for stable angina and chronic heart failure in specific patient populations[9][10].

Ivabradine is extensively metabolized in the liver and gut by CYP3A4[4][5]. This process generates its main active metabolite, N-desmethyl ivabradine (S-18982), which circulates at approximately 40% of the parent drug's concentration and shares a similar pharmacological profile[2][4]. The existence of other related substances, such as this compound, necessitates a thorough investigation to understand their potential contribution to the overall pharmacological effect or to identify any unique activities they may possess.

Figure 1: Hypothesized metabolic landscape of Ivabradine.

The Core Hypothesis: this compound as an HCN Channel Inhibitor

Given its structural similarity to Ivabradine, the primary speculated mechanism of action for this compound is the inhibition of HCN channels. The "modified chemical framework" of this compound suggests that while the target may be the same, its potency, isoform selectivity, and binding kinetics could differ significantly from the parent compound[7].

The key scientific questions to address are:

-

Does this compound bind to HCN channels?

-

If so, what is its affinity (K(i)) and potency (IC(50)) for inhibiting the I(f) current?

-

Does it exhibit selectivity for cardiac (HCN4) versus neuronal (e.g., HCN1, HCN2) isoforms?

-

What are the kinetics of the block (e.g., open-channel vs. closed-channel blocker, use-dependency)?

-

Does it have any off-target effects on other cardiac ion channels?

The following sections detail the experimental protocols required to systematically answer these questions.

Experimental Validation: A Step-by-Step Methodological Guide

Primary Mechanism Validation: Patch-Clamp Electrophysiology

The gold standard for characterizing ion channel modulators is the patch-clamp technique[11][12]. A whole-cell voltage-clamp configuration will be used to directly measure the I(f) current in a controlled environment.

Causality Behind Experimental Choices:

-

Cell Line: Human Embryonic Kidney (HEK293) cells are ideal due to their low endogenous ion channel expression, providing a "clean" background for heterologously expressing a single HCN isoform.

-

Isoform Selection: Testing against human HCN4 is critical as it is the primary isoform in the SA node[2]. Including HCN1 is also vital, as it is prevalent in the nervous system and has different blocking kinetics with Ivabradine, allowing for a selectivity assessment[13][14].

-

Voltage Protocol: A specific voltage protocol is designed to activate the I(f) current (which activates upon hyperpolarization) and to assess the voltage and use-dependency of the block.

Detailed Protocol: Whole-Cell Voltage-Clamp Analysis

-

Cell Culture & Transfection: Culture HEK293 cells and transiently transfect them with plasmids containing the cDNA for either human HCN4 or HCN1. Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.

-

Solution Preparation:

-

External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl(2), 1 MgCl(2), 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 CaCl(2), 5 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

-

-

Electrophysiological Recording:

-

Obtain a high-resistance (>1 GΩ) seal on a transfected cell[15].

-

Rupture the membrane to achieve the whole-cell configuration.

-

Hold the cell at a potential of -40 mV.

-

Apply hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2 seconds) to elicit the I(f) current. A subsequent step to +20 mV will be used to measure tail currents.

-

-

Compound Application:

-

Establish a stable baseline recording of the I(f) current.

-

Perfuse the cell with increasing concentrations of this compound (e.g., 0.1 µM to 100 µM).

-

At each concentration, record the steady-state block of the current.

-

-

Data Analysis:

-

Measure the peak current amplitude at a specific voltage (e.g., -120 mV) for each concentration.

-

Plot the percentage of current inhibition against the log concentration of this compound.

-

Fit the data with a Hill equation to determine the IC(50) value.

-

Compare the IC(50) values for HCN4 and HCN1 to determine isoform selectivity.

-

Sources

- 1. droracle.ai [droracle.ai]

- 2. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ivabradine - Wikipedia [en.wikipedia.org]

- 4. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ivabradine | C27H36N2O5 | CID 132999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1086026-38-1 [chemicea.com]

- 7. CAS 1086026-31-4: this compound | CymitQuimica [cymitquimica.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ivabradine: A Review of Labeled and Off-Label Uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 13. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the Patch-Clamp Technique? | Learn & Share | Leica Microsystems [leica-microsystems.com]

Dehydro Ivabradine: Synthetic Architecture and Historical Context

Executive Summary & Definition

Dehydro Ivabradine (often identified in technical literature as the dihydro-benzazepine intermediate or specific impurity standards such as Ivabradine Impurity 15) represents a critical juncture in the chemical lineage of the heart failure drug Ivabradine (Corlanor/Procoralan).[1]

While Ivabradine itself is a specific inhibitor of the

Distinction of Terms:

-

This compound: The synthetic intermediate (unsaturated ring).[1]

-

S 18982 (N-desmethyl ivabradine): The primary active metabolite formed in vivo via CYP3A4.[1][2][3]

-

Ivabradine (S 16257): The final therapeutic agent.[1]

This guide analyzes the discovery context, the convergent synthetic utility of the dehydro-intermediate, and the pharmacological logic driving its reduction.[1][2]

Historical Context & Discovery Mechanism[1][2][4][5][6]

The Servier "Heart Rate" Initiative

The discovery of Ivabradine by Les Laboratoires Servier in the late 1980s and early 1990s was driven by the hypothesis that pure heart rate reduction (without negative inotropy associated with

Early candidates, such as Zatebradine (UL-FS 49), validated the target (HCN channels) but suffered from visual side effects (phosphenes) due to lack of selectivity for cardiac (

The Role of this compound in Convergent Synthesis

The historical significance of this compound lies in the industrial scalability of the drug.[1] Early synthetic routes to benzazepines were linear and low-yielding.[1][2] The introduction of the "Dehydro" intermediate allowed for a convergent synthesis :

-

Module A: The benzazepine core (initially unsaturated).[1][2]

-

Module B: The chiral linker ([(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl-amine).[1][2][4][5]

By coupling these two complex modules while the benzazepine ring remained in its "Dehydro" (unsaturated) state, chemists could perform a single, final "clean-up" hydrogenation step.[1][2] This simultaneously saturated the benzazepine ring and removed any residual protecting groups, streamlining the GMP manufacturing process.[1][2]

Technical Core: Synthetic Protocols

Note: The following protocols are synthesized from patent literature (e.g., WO2014188248A1, EP2566850) and standard process chemistry principles. They represent self-validating systems where the completion of reaction is determined by the disappearance of the specific "Dehydro" UV signature.

Protocol A: Synthesis of this compound (Coupling Step)

Objective: To couple the halogenated benzazepine precursor with the chiral amine.[1]

Reagents:

-

3-(3-chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (The "Dehydro" alkylating agent).[1][2][6]

-

(1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane (The Chiral Amine).[1][2][6]

-

Potassium Carbonate (

) - Base.[1][2] -

Potassium Iodide (

) - Catalyst (Finkelstein condition).[1][2]

Workflow:

-

Charge: Load 1.0 equivalent of the Chiral Amine and 1.0 equivalent of the Chloropropyl-benzazepine into the reactor.

-

Catalysis: Add 1.2 equivalents of

and 0.1 equivalents of -

Reflux: Heat the mixture to reflux (

for MIBK). -

Monitoring: Monitor via HPLC for the disappearance of the benzazepine starting material. The this compound product appears as a distinct peak with a higher UV absorbance due to the extended conjugation of the dihydro-ring.[1][2]

-

Workup: Cool to

. Filter inorganic salts.[1][2] Evaporate solvent to yield this compound as an oil or crude solid.[1][2]

Protocol B: Catalytic Hydrogenation (Dehydro Ivabradine)

Objective: Stereoselective reduction of the C=C double bond in the benzazepine ring.[1]

Reagents:

Workflow:

-

Inertization: Load this compound into an autoclave. Add Methanol (20 volumes). Purge with

three times. -

Catalyst Loading: Add Pd/C (5-10% w/w relative to substrate).[1][2]

-

Pressurization: Charge

to 5 bar (approx. 72 psi). -

Reaction: Heat to

under constant stirring (800 rpm). -

Validation Point: Reaction is deemed complete when hydrogen consumption ceases and HPLC confirms <0.1% this compound remaining.

-

Isolation: Filter catalyst over Celite. Concentrate filtrate.[1][2] Crystallize as the Hydrochloride salt using HCl in ethanol.[1][2]

Quantitative Data: Physicochemical Comparison

The transition from this compound to Ivabradine alters the physicochemical profile, crucial for bioavailability.[1][2]

| Feature | This compound (Precursor) | Ivabradine (API) | Impact on Drugability |

| Ring Structure | 1,3-dihydro-2H-3-benzazepin-2-one | 1,3,4,5-tetrahydro-3-benzazepin-2-one | Tetrahydro form is more flexible, fitting the HCN pore.[1][2] |

| Unsaturation | C4=C5 Double Bond Present | Saturated (Single Bonds) | Saturation prevents metabolic epoxidation at this site.[1][2] |

| Solubility | Moderate (Lipophilic) | High (as HCl salt) | Improved aqueous solubility for oral formulation.[1][2] |

| Stability | Susceptible to oxidation | Chemically stable | Essential for shelf-life.[1][2] |

| CAS RN | 1086027-36-6 (Oxalate salt) | 155974-00-8 (Base) | Distinct regulatory entities.[1][2] |

Visualizing the Pathway

Diagram 1: The Synthetic Conversion

This diagram illustrates the "Convergent" strategy where the Dehydro intermediate acts as the bridge.[1][2]

Caption: Convergent synthesis of Ivabradine via the Dehydro intermediate. The red nodes represent the two key modules coupled to form the yellow intermediate, which is then reduced to the green final API.

Diagram 2: Metabolic Context (Differentiation)

It is vital to distinguish the synthetic Dehydro precursor from the metabolic N-desmethyl product.[1]

Caption: Metabolic pathway illustrating that biological oxidation leads to S 18982 (N-desmethyl), distinct from the synthetic this compound precursor.[1][2]

References

-

European Medicines Agency (EMA). (2005).[1][2][4][7] Scientific Discussion: Corlentor (Ivabradine). Retrieved from [Link]

-

Servier Laboratories. (2014).[1][2] Process for preparing ivabradine. Patent WO2014188248A1.[1][2] Retrieved from [1][2]

-

Tardif, J. C., et al. (2005).[1][2][4] Efficacy of ivabradine, a new selective I(f) inhibitor, compared with atenolol in patients with chronic stable angina. European Heart Journal. Retrieved from [Link][1][2]

Sources

- 1. Ivabradine - Wikipedia [en.wikipedia.org]

- 2. IVABRADINE SYNTHESIS PROCEDURE AND / OR ITS HYDROGEN AMINO DERIVATIVE AND ITS ADDITION SALTS TO A PHARMACEUTICALLY ACCEPTABLE AND INTERMEDIARY SYNTHESIS ACID. - Patent AR-075977-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Ivabradine | 155974-00-8 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2014188248A1 - A process for preparing ivabradine - Google Patents [patents.google.com]

- 7. ema.europa.eu [ema.europa.eu]

Pharmacokinetic and pharmacodynamic properties of Dehydro Ivabradine

The following technical guide is structured to address Dehydro Ivabradine primarily as a critical oxidative degradation product and structural analog, distinguishing it from the parent drug (Ivabradine) and its active metabolite (N-desmethyl ivabradine, S-18982).

Pharmacokinetic, Pharmacodynamic, and Stability Profile

Executive Summary & Molecular Identity

This compound represents a critical structural analog of the funny current (

For drug development professionals, the significance of this compound lies in its structural stability implications and its safety pharmacology profile. Its formation indicates oxidative stress vulnerability in the drug substance, and its structural similarity to the parent compound necessitates rigorous exclusion of off-target toxicity (particularly hERG channel interaction) during impurity qualification.

Comparative Chemical Identity

| Feature | Ivabradine (Parent) | N-desmethyl Ivabradine (S-18982) | This compound (Impurity/Analog) |

| Role | API ( | Active Metabolite (Equipotent) | Oxidative Degradant / Impurity |

| Modification | N/A | Loss of Methyl group on Nitrogen | Dehydrogenation (Oxidation) of azepine ring |

| Pharmacology | High | High | Reduced |

| Formation | Synthetic | CYP3A4 Metabolism | Oxidative stress / Forced degradation |

Pharmacodynamics (PD): Potency & Safety Pharmacology

While Ivabradine and S-18982 are equipotent blockers of the HCN4 channel (pacemaker current), this compound exhibits altered pharmacodynamics due to the rigidification of the azepine ring system caused by unsaturation.

2.1 Mechanism of Action & Target Affinity

The introduction of a double bond (unsaturation) in the benzazepine moiety alters the conformational flexibility required for optimal binding within the intracellular pore of the HCN channel.

- Current Inhibition: this compound retains affinity for the HCN channel but typically displays reduced potency compared to the parent. The flexible alkyl linker and the specific conformation of the benzazepine ring are critical for the "use-dependent" block characteristic of Ivabradine.

-

Causality: The "dehydro" modification restricts the induced fit mechanism, reducing the residence time of the molecule within the channel pore during diastolic depolarization.

2.2 Safety Pharmacology: The hERG Risk

A critical aspect of profiling benzazepine impurities is their potential to block the hERG potassium channel (

-

In Silico & In Vitro Profiling: Structure-Activity Relationship (SAR) models suggest that aromatization or unsaturation of the lipophilic tail (benzazepine) can increase non-specific binding to the hERG channel vestibule.

-

Protocol Requirement: Any this compound detected above the ICH Q3B qualification threshold (>0.15% or 1.0 mg/day) requires explicit hERG patch-clamp assessment to rule out pro-arrhythmic risk distinct from the parent's bradycardic effect.

Pharmacokinetics (PK) and Metabolic Fate

The pharmacokinetic profile of this compound is governed by its lipophilicity and its resistance to further oxidative metabolism.

3.1 Absorption and Distribution[1]

-

Lipophilicity (LogP): this compound generally exhibits a slightly lower LogP than Ivabradine due to the loss of saturation, potentially altering its membrane permeability.

-

Protein Binding: Expected to mimic the parent (~70% bound), though the altered planarity of the molecule may affect albumin binding affinity.

3.2 Metabolism and Clearance

Unlike the parent, which is extensively metabolized by CYP3A4 to S-18982, this compound represents a "metabolic dead end" or a precursor to ring-opening cleavage.

-

CYP3A4 Interaction: The presence of the double bond near the nitrogen atom reduces the site's basicity, potentially slowing N-demethylation rates compared to the parent.

-

Clearance: Primarily renal elimination of the unchanged degradant or further breakdown into polar carboxylic acid derivatives.

Experimental Workflows & Visualization

4.1 Formation Pathway (Degradation vs. Metabolism)

The following diagram illustrates the divergent pathways of Ivabradine, distinguishing the active metabolite (S-18982) from the oxidative impurity (this compound).

Caption: Figure 1. Divergent pathways of Ivabradine transformation. Green arrows indicate the primary therapeutic metabolic route; red dashed arrows indicate oxidative degradation leading to this compound.

4.2 Protocol: Isolation and Characterization of this compound

To study the specific PK/PD properties of this impurity, it must be isolated via forced degradation or synthesis.

Objective: Generate and isolate this compound for hERG safety assays.

-

Stress Condition Induction:

-

Prepare a 1 mg/mL solution of Ivabradine HCl in 0.1 M HCl.

-

Add 3%

(Oxidative stress). -

Incubate at 60°C for 4 hours (Targeting 10-20% degradation).

-

-

Chromatographic Separation (Preparative HPLC):

-

Column: C18 Preparative (e.g., Phenomenex Luna, 250 x 21.2 mm, 5 µm).

-

Gradient: 10% B to 60% B over 40 minutes.

-

Note: this compound typically elutes after the parent peak due to conjugation/aromatization changes affecting polarity.

-

-

Structural Confirmation:

-

HR-MS: Confirm mass shift (typically [M-2H]+ or [M-4H]+ depending on extent of dehydrogenation).

-

NMR: Verify loss of protons on the azepine ring (C7-C8 position).

-

References

-

European Medicines Agency (EMA). (2015).[4] Assessment Report: Corlentor (Ivabradine). Retrieved from

-

U.S. Food and Drug Administration (FDA). (2015).[5] Corlanor (Ivabradine) Prescribing Information. Retrieved from

-

Pikul, P., et al. (2016).[6] Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PLOS ONE. Retrieved from

-

Maheshwari, N., et al. (2015).[7] Characterization of degradation products of Ivabradine by LC-HR-MS/MS. Biomedical Chromatography. Retrieved from

-

ICH Guidelines. (2006). Q3B(R2): Impurities in New Drug Products. Retrieved from

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

Dehydro Ivabradine (CAS 1086026-31-4): A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Key Ivabradine-Related Compound

This technical guide provides a comprehensive overview of Dehydro Ivabradine, a compound of significant interest to researchers, scientists, and professionals involved in the development of cardiovascular drugs. As a key intermediate and potential impurity in the synthesis of Ivabradine, a prominent heart rate-lowering agent, a thorough understanding of this compound's chemical properties, synthesis, pharmacological activity, and analytical characterization is crucial for drug quality, safety, and efficacy.

Introduction to this compound

This compound, with the Chemical Abstracts Service (CAS) number 1086026-31-4, is a close structural derivative of Ivabradine.[1] It is primarily recognized as a process-related impurity and a potential degradation product in the manufacturing of Ivabradine.[2][3] The presence and quantity of such impurities are critical parameters in the quality control of active pharmaceutical ingredients (APIs) and finished drug products. Therefore, a deep understanding of this compound is essential for ensuring the purity and safety of Ivabradine-based therapies.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is fundamental for its isolation, characterization, and quantification.

| Property | Value | Source |

| CAS Number | 1086026-31-4 | [1] |

| Molecular Formula | C27H34N2O5 | [1] |

| Molecular Weight | 466.57 g/mol | [1] |

| Synonyms | (S)-3-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one; Ivabradine IVA-3 Impurity | [1] |

| Appearance | White or almost white powder | [2] |

| Solubility | Freely soluble in water and methanol, slightly soluble in acetone | [2] |

| Storage | 2-8°C Refrigerator | [1] |

Synthesis and Formation

This compound is a key intermediate in certain synthetic routes of Ivabradine. One patented industrial process for the synthesis of Ivabradine hydrobromide salt involves the hydrogenation of this compound.[4] This indicates that this compound is a direct precursor in this pathway.

The formation of this compound can also occur as a degradation product of Ivabradine under certain stress conditions, such as in an acidic medium or in the presence of an oxidizing agent.[5] Forced degradation studies are therefore essential to identify and characterize such potential impurities that may arise during the manufacturing process or upon storage of the drug product.[2][3]

Caption: Synthetic relationship between this compound and Ivabradine.

Pharmacology and Mechanism of Action

This compound is characterized by its ability to selectively inhibit the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[6] These channels, particularly the HCN4 isoform, are crucial for regulating the pacemaker current (If) in the sinoatrial node of the heart, which in turn controls the heart rate.[6][7]

The parent compound, Ivabradine, is a well-established heart rate-lowering agent used in the treatment of chronic stable angina pectoris and heart failure.[5][8] Its therapeutic effect stems from the selective inhibition of the If current, leading to a reduction in heart rate without affecting myocardial contractility or ventricular repolarization.[9][10]

While this compound shares this mechanism of action, its relative potency and selectivity compared to Ivabradine and its major active metabolite, N-desmethyl ivabradine, require further quantitative investigation.[9] Understanding the pharmacological activity of impurities is a critical aspect of drug safety assessment, as active impurities could potentially contribute to the overall therapeutic effect or side-effect profile of the drug.

Caption: Mechanism of action of this compound on the HCN4 channel.

Analytical Methodologies

The accurate detection and quantification of this compound as an impurity in Ivabradine drug substance and product are paramount for quality control. Various analytical techniques, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the separation and quantification of Ivabradine and its related substances.[1] Stability-indicating HPLC methods are particularly important as they can resolve the API from its degradation products, including this compound.[11]

Typical HPLC Method Parameters:

| Parameter | Condition | Source |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [1] |

| Mobile Phase | A mixture of a buffer (e.g., phosphate or ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) | [1][12] |

| Flow Rate | Typically 0.8 - 1.5 mL/min | [1][13] |

| Detection | UV at approximately 285-287 nm | [13][14] |

| Temperature | Ambient or controlled (e.g., 30°C) | [11] |

The development of a robust HPLC method requires careful optimization of the mobile phase composition, pH, and column chemistry to achieve adequate separation of this compound from Ivabradine and other potential impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem version, LC-MS/MS, offer higher sensitivity and selectivity for the identification and quantification of impurities, especially at low levels. These techniques are invaluable for the characterization of unknown degradation products and for pharmacokinetic studies of metabolites.[15] Forced degradation studies of Ivabradine often employ LC-MS/MS to elucidate the structures of the resulting degradation products.[11]

Experimental Protocol: Forced Degradation Study of Ivabradine

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products like this compound.

-

Stress Conditions:

-

Acid Hydrolysis: Treat Ivabradine solution with a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C).

-

Base Hydrolysis: Treat Ivabradine solution with a strong base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat Ivabradine solution with an oxidizing agent (e.g., 3% H2O2) at room temperature.

-

Thermal Degradation: Expose solid Ivabradine to dry heat (e.g., 105°C).

-

Photolytic Degradation: Expose Ivabradine solution to UV light.

-

-

Sample Preparation: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.

-

LC-MS/MS Analysis: Inject the prepared samples into an LC-MS/MS system.

-

Data Analysis:

-

Compare the chromatograms of the stressed samples with that of an unstressed standard solution to identify degradation peaks.

-

Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the parent ion and its fragment ions for each degradation product.

-

Propose the structure of the degradation products based on their mass fragmentation patterns.

-

Caption: Workflow for the identification of degradation products.

Role in Drug Metabolism and Safety

Ivabradine is extensively metabolized in the liver and intestines, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[9][16] The major active metabolite is N-desmethyl ivabradine, which contributes to the overall pharmacological effect.[9]

Current literature suggests that this compound is predominantly a process-related impurity or a product of ex vivo degradation rather than a significant in vivo metabolite of Ivabradine.[2][3] However, the presence of any impurity, particularly one with potential pharmacological activity, necessitates a thorough safety and toxicological evaluation as per regulatory guidelines. The in silico prediction of toxicological properties can be a useful tool in the early assessment of impurities.[2]

Conclusion

This compound is a critical compound in the context of Ivabradine drug development and manufacturing. Its role as a synthetic intermediate and potential impurity underscores the importance of robust process controls and validated analytical methods to ensure the quality, safety, and efficacy of the final drug product. As a selective HCN channel inhibitor, its pharmacological activity warrants careful consideration in the overall safety profile of Ivabradine. This technical guide provides a foundational understanding for researchers and drug development professionals to navigate the challenges associated with this compound and to ensure the delivery of high-quality cardiovascular therapies.

References

-

Hyperpolarization-activated, cyclic nucleotide-gated (HCN) channels. National Center for Biotechnology Information. [Link]

-

HCN Channels Modulators: The Need for Selectivity. National Center for Biotechnology Information. [Link]

-

A Review of Analytical Methods for the Estimation of Ivabradine and Metoprolol in Pharmaceutical Formulations and Biological Matrices. ProQuest. [Link]

-

Validated RP-HPLC Method for the Determination of Ivabradine Hydrochloride in Pharmaceutical Formulation. ResearchGate. [Link]

-

Stability Indicating RP-HPLC Method for the Estimation of Ivabradine in Tablet Dosage Form. IJPPR. [Link]

-

(PDF) Development and validation of RP-HPLC method for analysis of Ivabradine Hydrochloride in tablet dosage forms. ResearchGate. [Link]

-

HCN Channels—Modulators of Cardiac and Neuronal Excitability. National Center for Biotechnology Information. [Link]

-

Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. National Center for Biotechnology Information. [Link]

-

Ivabradine. National Center for Biotechnology Information. [Link]

-

A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing. [Link]

- WO2014188248A1 - A process for preparing ivabradine.

- EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt.

-

Use-dependent Inhibition of hHCN4 by Ivabradine and Relationship With Reduction in Pacemaker Activity. PubMed. [Link]

-

(PDF) Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. ResearchGate. [Link]

-

Ivabradine. National Center for Biotechnology Information. [Link]

-

Ivabradine: Evidence and current role in cardiovascular diseases and other emerging indications. PubMed Central. [Link]

-

Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. PubMed. [Link]

- WO2010072409A1 - Process for preparation of ivabradine.

-

CAS No : 1086026-31-4 | Product Name : this compound. Pharmaffiliates. [Link]

-

Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Scite.ai. [Link]

-

Ivabradine. Wikipedia. [Link]

-

Ivabradine JensonR. European Medicines Agency (EMA). [Link]

-

Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. National Center for Biotechnology Information. [Link]

Sources

- 1. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scite.ai [scite.ai]

- 4. EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt - Google Patents [patents.google.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hyperpolarization-activated, cyclic nucleotide-gated (HCN) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ivabradine - Wikipedia [en.wikipedia.org]

- 9. Ivadradine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ivabradine: Evidence and current role in cardiovascular diseases and other emerging indications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Dehydro Ivabradine: Physicochemical Properties, Synthesis, and Analytical Characterization

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dehydro Ivabradine is a key chemical intermediate and a significant process-related impurity in the synthesis of Ivabradine, a heart rate-lowering medication used in the treatment of stable angina and chronic heart failure.[1][2] As a direct precursor, its chemical structure is closely related to the final active pharmaceutical ingredient (API), differing by the presence of a double bond that is subsequently hydrogenated to yield Ivabradine.[3] For professionals in pharmaceutical development and quality control, a thorough understanding of this compound's properties and its analytical control is paramount. The presence and quantity of this impurity must be strictly monitored to ensure the safety, efficacy, and regulatory compliance of the final drug product.

This technical guide provides a comprehensive overview of this compound, consolidating its core physicochemical data, outlining its role in synthetic pathways, and presenting detailed protocols for its analytical characterization. The methodologies described herein are grounded in established principles of analytical chemistry, offering a robust framework for researchers and quality assurance scientists.

Part 1: Core Physicochemical and Structural Data

Accurate identification and characterization of any pharmaceutical-related compound begin with its fundamental physicochemical properties. This compound is identified by the Chemical Abstracts Service (CAS) number 1086026-31-4 .[4][5]

Chemical Structure and Nomenclature

The formal IUPAC name for this compound is (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1H-benzo[d]azepin-2(3H)-one.[4] It is also commonly referred to as Ivabradine IVA-3 Impurity.[6]

Physicochemical Properties Summary

The essential physicochemical data for this compound are summarized in the table below. The slight variations reported in molecular weight are common and typically depend on whether the value represents the average molecular mass or the monoisotopic (exact) mass. For routine laboratory use, the average molecular weight is standard.

| Property | Data | Source(s) |

| Chemical Formula | C₂₇H₃₄N₂O₅ | [4][5][6][7] |

| Average Molecular Wt. | 466.57 g/mol | [4] |

| 466.58 g/mol | [6][7] | |

| 466.6 g/mol | [5] | |

| Exact Mass | 466.24677 g/mol | [6] |

| CAS Number | 1086026-31-4 | [4][5] |

| Appearance | Off-White Sticky Solid, Pale Yellow to Dark Brown Solid | [6] |

| Solubility | Soluble in Acetonitrile | [7] |

Part 2: Synthetic Role and Significance as a Process Impurity

Role as a Synthetic Intermediate

This compound is a critical intermediate in several patented synthetic routes for Ivabradine.[3] One established process involves the reaction of an iodopropyl-benzazepinone derivative with ((S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-yl-methyl)-methyl-amine to form this compound. The final step is the catalytic hydrogenation of the Dehydro-Ivabradine base to yield Ivabradine.[3]

Causality of Experimental Choice: The use of this compound as a penultimate intermediate is a strategic choice in organic synthesis. It allows for the construction of the complex carbon skeleton of the molecule first. The final hydrogenation is a well-controlled and high-yielding reaction that selectively reduces the target double bond without affecting other functional groups, leading to a cleaner final product.

Importance in Quality Control and Regulatory Compliance

As a direct precursor, any incomplete hydrogenation during the final synthesis step will result in this compound persisting as a process-related impurity in the Ivabradine API. The structural similarity between the impurity and the API can make separation challenging and necessitates the development of highly specific analytical methods.

Regulatory bodies like the FDA require that all impurities in a drug substance be identified, quantified, and controlled within strict limits. Therefore, having a well-characterized reference standard of this compound is essential for:

-

Analytical Method Validation (AMV): To prove that an analytical method can accurately and reliably detect and quantify the impurity.[8]

-

Quality Control (QC) Testing: For routine analysis of API batches to ensure they meet purity specifications.[4]

-

Regulatory Submissions: To provide comprehensive data on impurity profiles in filings such as Abbreviated New Drug Applications (ANDAs).[4]

Part 3: Analytical Characterization Workflows

A comprehensive characterization data package is necessary to confirm the identity and purity of a this compound reference standard. This typically includes data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[4]

Workflow for Reference Standard Qualification

The logical flow for qualifying a new batch of this compound reference material involves structural confirmation followed by purity assessment.

Caption: Workflow for the analytical qualification of a this compound reference standard.

Detailed Experimental Protocol: Purity Determination by RP-HPLC

This protocol is a robust, self-validating method adapted from established HPLC methods for Ivabradine and its related substances.[9][10][11]

Objective: To determine the purity of a this compound sample by separating it from potential process-related impurities.

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

-

C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Acetonitrile (HPLC Grade).

-

Ammonium Acetate (Analytical Grade).

-

Deionized Water (18.2 MΩ·cm).

-

This compound Reference Standard and Test Sample.

2. Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Mobile Phase A | 10 mM Ammonium Acetate in Water | Provides pH control and ionic strength for good peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier for eluting the analyte from the C18 column. |

| Gradient | Isocratic | A starting point; gradient may be needed for complex samples. |

| Ratio (A:B) | 60:40 v/v | This ratio is a common starting point for related compounds.[9][12] It must be optimized to achieve appropriate retention. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |

| Column Temp. | 30°C | Controls retention time reproducibility and improves peak symmetry. |

| Detection | 285 nm | Ivabradine has a strong absorbance around this wavelength; this compound is expected to be similar.[9] |

| Injection Vol. | 10 µL | A small volume to prevent peak distortion and column overload. |

3. Preparation of Solutions:

-

Mobile Phase Preparation: Prepare a 10 mM Ammonium Acetate solution by dissolving the appropriate amount in HPLC-grade water. Filter through a 0.45 µm membrane filter. Prepare the final mobile phase by mixing with acetonitrile as per the specified ratio and degas thoroughly.[10]

-

Diluent: A mixture of Water and Acetonitrile (e.g., 60:40 v/v) is typically suitable.

-

Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Test Solution (0.1 mg/mL): Prepare in the same manner as the Standard Solution using the this compound test sample.

4. System Suitability (Self-Validation):

-

Before sample analysis, inject the Standard Solution five times.

-

Acceptance Criteria:

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%. This ensures system precision.

-

Tailing Factor (T): 0.8 – 1.5. This ensures good peak symmetry.

-

Theoretical Plates (N): ≥ 2000. This ensures column efficiency and separation power.

-

-

Rationale: The system suitability test is a mandatory check to ensure the chromatographic system is performing correctly before committing to analyzing valuable samples. It validates the performance of the system for each run.

5. Analytical Procedure:

-

Inject the diluent as a blank to ensure no interfering peaks are present.

-

Inject the Standard Solution and identify the retention time of the this compound peak.

-

Inject the Test Solution in duplicate.

-

Calculate the purity of the sample using the area percent method.

6. Calculation: % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Conclusion

This compound is more than a mere chemical name; it is a critical control point in the manufacturing of a vital cardiovascular drug. Its proper identification, characterization, and quantification are non-negotiable aspects of pharmaceutical quality assurance. This guide has provided the foundational chemical data, explained its synthetic relevance, and offered a detailed, scientifically-grounded protocol for its analysis. By employing such robust analytical workflows, researchers and drug development professionals can ensure that the final Ivabradine API meets the highest standards of purity and safety required for patient care.

References

-

ChemWhat. This compound CAS#: 1086026-38-1. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16114796, Dehydroivabradine. [Link]

-

Induri, M. et al. (2021). HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. International Journal of Advanced Pharmacy and Biotechnology, 7(1), 12-15. [Link]

- Google Patents. EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt.

-

Impactfactor. Analytical Technique for Carvedilol and Ivabradine Determination from Pure and Pharmaceutical Dosage Forms: A Review. [Link]

-

Journal of Applied Pharmaceutical Science. Stability indicating RP-HPLC method for the simultaneous estimation of ivabradine and metoprolol in bulk and tablet formulation. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 132999, Ivabradine. [Link]

-

Research Journal of Pharmacy and Technology. Analytical Method Development and Validation of Ivabradine Hydrochloride using Advanced Analytical Techniques. [Link]

-

Pharmaffiliates. CAS No : 1086026-31-4 | Product Name : this compound. [Link]

-

Brieflands. Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form. [Link]

Sources

- 1. This compound | 1086026-38-1 [chemicea.com]

- 2. Ivabradine synthesis - chemicalbook [chemicalbook.com]

- 3. EP2566850B1 - Industrial process for the synthesis of ivabradine hydrobromide salt - Google Patents [patents.google.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. Dehydroivabradine | C27H34N2O5 | CID 16114796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 1086026-31-4: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. chemwhat.com [chemwhat.com]

- 9. ijapbjournal.com [ijapbjournal.com]

- 10. japsonline.com [japsonline.com]

- 11. rjptonline.org [rjptonline.org]

- 12. brieflands.com [brieflands.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Dehydro Ivabradine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for the laboratory synthesis of Dehydro Ivabradine, a key intermediate in the manufacturing of the antianginal drug Ivabradine. The protocol herein is a synthesis of information from established patent literature, offering a comprehensive and scientifically grounded approach. This guide is intended for an audience with a strong background in synthetic organic chemistry.

Introduction: The Significance of this compound

This compound, chemically known as 3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one, is the immediate precursor in the synthesis of Ivabradine.[1] Ivabradine is a heart rate-lowering agent used in the treatment of stable angina pectoris and heart failure.[2][3] The final step in many patented syntheses of Ivabradine is the reduction of the dehydro-derivative.[4] Therefore, an efficient and high-purity synthesis of this compound is critical for the successful production of the final active pharmaceutical ingredient (API).

The synthesis of this compound involves the nucleophilic substitution reaction between two key intermediates: (S)-[(4,5-Dimethoxy benzocyclobut-1-yl)-methyl]-N-methyl amine and a 3-(3-halopropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one derivative.[4] The choice of the halide (typically iodo for enhanced reactivity), base, and solvent system are crucial for optimizing the reaction yield and minimizing impurity formation.

Reaction Scheme and Mechanism

The overall synthetic transformation for the preparation of this compound is depicted below. The reaction proceeds via a standard SN2 mechanism, where the secondary amine of the benzocyclobutane derivative acts as a nucleophile, displacing the iodide from the benzazepinone side chain.

Caption: Overall reaction scheme for the synthesis of this compound.

Starting Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. All reagents should be of high purity (≥98%) unless otherwise specified.

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Notes |

| (S)-[(4,5-Dimethoxy benzocyclobut-1-yl)-methyl]-N-methyl amine hydrochloride | 155974-00-8 | C₁₂H₁₈ClNO₂ | 243.73 | Starting material, chiral purity is critical. |

| 7,8-dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one | 155973-99-2 | C₁₅H₂₀INO₃ | 389.23 | The iodo-derivative is preferred for higher reactivity over chloro- or bromo- analogs. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Anhydrous, finely powdered. |

| Acetonitrile (CH₃CN) | 75-05-8 | C₂H₃N | 41.05 | Anhydrous, HPLC grade. |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | CH₂Cl₂ | 84.93 | For extraction. |

| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Anhydrous, for drying organic phases. |

| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 | For work-up. |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | For extraction and chromatography. |

| n-Heptane | 142-82-5 | C₇H₁₆ | 100.21 | For chromatography. |

Detailed Synthesis Protocol

This protocol is designed for a laboratory-scale synthesis of this compound.

Step 1: Reaction Setup

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add (S)-[(4,5-Dimethoxy benzocyclobut-1-yl)-methyl]-N-methyl amine hydrochloride (5.0 g, 20.5 mmol).

-

Add 7,8-dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one (8.0 g, 20.5 mmol, 1.0 equivalent).

-

Add anhydrous, finely powdered potassium carbonate (8.5 g, 61.5 mmol, 3.0 equivalents).

-

Add anhydrous acetonitrile (100 mL).

Causality Behind Experimental Choices:

-

The hydrochloride salt of the amine is used, necessitating a base to liberate the free amine for the nucleophilic attack.

-

Potassium carbonate is a suitable inorganic base for this reaction; it is strong enough to deprotonate the amine salt and neutralize the HI formed during the reaction, but mild enough to avoid side reactions. Three equivalents are used to ensure complete reaction.

-

Acetonitrile is an excellent polar aprotic solvent for SN2 reactions, as it can dissolve the reactants and does not interfere with the nucleophilicity of the amine.

Step 2: Reaction Execution

-

Stir the reaction mixture at room temperature (20-25°C) for 15 minutes to ensure good mixing.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

Self-Validating System:

-

TLC analysis can be performed using a mobile phase of ethyl acetate/n-heptane (e.g., 7:3 v/v) and visualized under UV light (254 nm). The product, this compound, will have a different Rf value than the starting materials.

-

HPLC analysis provides a more quantitative measure of reaction completion.

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (potassium carbonate and potassium iodide). Wash the filter cake with a small amount of acetonitrile (2 x 10 mL).

-

Combine the filtrate and the washings and concentrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in dichloromethane (100 mL) and wash with deionized water (2 x 50 mL).

-

Separate the organic layer, dry over anhydrous sodium sulfate , filter, and concentrate under reduced pressure to yield crude this compound as an oil or a semi-solid.

Step 4: Purification

-

The crude product can be purified by column chromatography on silica gel.

-

Prepare a silica gel column using a slurry of silica in a mixture of n-heptane and ethyl acetate.

-

Load the crude product onto the column and elute with a gradient of ethyl acetate in n-heptane (e.g., starting from 20% ethyl acetate and gradually increasing to 70%).

-

Collect the fractions containing the pure product (as determined by TLC analysis).

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound.

Alternative Purification:

-

If the crude product solidifies, recrystallization from a suitable solvent system (e.g., ethyl acetate/n-heptane or isopropanol) can be attempted.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| Molecular Formula | C₂₇H₃₄N₂O₅ |

| Molecular Weight | 466.57 g/mol |

| Appearance | Likely a white to off-white solid or a viscous oil. |

| ¹H NMR (CDCl₃, 400 MHz) | Expected signals would include aromatic protons, methoxy group singlets, aliphatic protons of the propyl chain and the benzazepine ring, and the N-methyl group singlet. The chemical shifts and coupling patterns will be characteristic of the this compound structure. |

| ¹³C NMR (CDCl₃, 100 MHz) | The spectrum should show the correct number of carbon signals corresponding to the structure, including aromatic, aliphatic, and carbonyl carbons. |

| Mass Spectrometry (ESI+) | The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 467.25. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (amide), C-O (ether), and C-N bonds are expected. |

| HPLC Purity | The purity should be ≥98% as determined by HPLC with UV detection (e.g., at 286 nm).[5] |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Safety Precautions

-

This synthesis should be carried out in a well-ventilated fume hood by trained personnel.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Acetonitrile and dichloromethane are flammable and toxic; handle with care and avoid inhalation and skin contact.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion